molecular formula C14H13Cl2N3S B15062107 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea

1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea

Cat. No.: B15062107
M. Wt: 326.2 g/mol
InChI Key: SSODMVZCQREEPH-YRNVUSSQSA-N
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Description

1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is a complex organic compound with a unique structure that includes a cyano group, a dichloromethyl group, and an isothiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the penta-2,4-dienyl intermediate: This step involves the reaction of a suitable precursor with a chlorinating agent to introduce the dichloromethyl group.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.

    Formation of the isothiourea moiety: This step involves the reaction of the intermediate with an isothiocyanate reagent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the pathway’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-methylisothiourea: Similar structure but with a methyl group instead of a phenyl group.

    1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-ethylisothiourea: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H13Cl2N3S

Molecular Weight

326.2 g/mol

IUPAC Name

[(2E)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate

InChI

InChI=1S/C14H13Cl2N3S/c1-11(7-8-13(15)16)9-20-14(18-10-17)19-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19)/b11-7+

InChI Key

SSODMVZCQREEPH-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C\C=C(Cl)Cl)/CSC(=NC1=CC=CC=C1)NC#N

Canonical SMILES

CC(=CC=C(Cl)Cl)CSC(=NC1=CC=CC=C1)NC#N

Origin of Product

United States

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